4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester
CAS No.:
Cat. No.: VC13554863
Molecular Formula: C9H8ClIO3
Molecular Weight: 326.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8ClIO3 |
---|---|
Molecular Weight | 326.51 g/mol |
IUPAC Name | methyl 4-chloro-5-iodo-2-methoxybenzoate |
Standard InChI | InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |
Standard InChI Key | BELJKPCYQONTIG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)OC)I)Cl |
Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)I)Cl |
Introduction
Chemical Identification and Structural Analysis
IUPAC Name and Molecular Formula
The compound is systematically named methyl 4-chloro-5-iodo-2-methoxybenzoate, with the molecular formula C₉H₈ClIO₃ and a molecular weight of 326.51 g/mol . Its structure features a benzoic acid backbone substituted with:
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A methoxy group (-OCH₃) at position 2,
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A chlorine atom at position 4,
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An iodine atom at position 5,
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A methyl ester (-COOCH₃) at position 1.
CAS Number and Synonyms
Two CAS numbers are associated with this compound:
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473574-26-4 (listed in Chemsrc for a structural isomer with chlorine and iodine at positions 5 and 4, respectively) .
This discrepancy underscores the importance of precise substituent positioning in chemical identification.
Structural Characterization
The compound’s 2D and 3D structural models reveal a planar aromatic ring with bulky halogen atoms inducing steric hindrance (Figure 1) . The iodine atom’s polarizability and the electron-withdrawing chloro group significantly influence its electronic profile, as evidenced by computational analyses .
Synthesis and Production
Industrial-Scale Production
Industrial methods likely employ continuous-flow reactors to optimize halogenation steps, ensuring high yields (>85%) and minimal byproducts . Automated purification systems, such as preparative HPLC, are critical for isolating the target compound from structural isomers .
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 326.51 g/mol | |
Density | Not reported | – |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF) |
Spectral Data
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